2-chloro-3-cyclopropylpyridin-4-amine
Description
Contextual Overview of Pyridine (B92270) Scaffolds in Advanced Organic Chemistry
The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a cornerstone of organic chemistry. uni.lunih.govgoogle.com Its unique electronic properties, arising from the electronegative nitrogen atom, impart a distinct reactivity compared to its carbocyclic analog, benzene (B151609). chemicalbook.com Pyridine and its derivatives are ubiquitous in nature, forming the core of essential biomolecules like vitamins (niacin and pyridoxine) and coenzymes. chemicalbook.com
In the realm of synthetic chemistry, the pyridine scaffold is considered a "privileged structure." This term reflects its recurring presence in a multitude of biologically active compounds and approved drugs. nih.govgoogle.com The adaptability of the pyridine ring allows for precise, multi-site functionalization, enabling chemists to fine-tune the steric and electronic properties of a molecule to achieve desired interactions with biological targets. chemicalbook.com Consequently, pyridine derivatives are integral to the synthesis of a wide array of therapeutic agents, demonstrating the scaffold's broad utility and importance. nih.govchemicalbook.com
Significance of 2-chloro-3-cyclopropylpyridin-4-amine in Contemporary Synthetic Methodologies
While extensive literature on the broader class of substituted pyridines exists, specific research on this compound is limited in publicly accessible scientific literature. However, its molecular architecture suggests significant potential as a versatile synthetic intermediate. The compound features a pyridine core substituted with three key functional groups: a 4-amino group, a 2-chloro atom, and a 3-cyclopropyl group.
This combination of functionalities makes it a valuable building block for several reasons:
The amino group serves as a potent nucleophile and a handle for further derivatization, such as acylation, alkylation, or participation in coupling reactions to form more complex heterocyclic systems.
The chloro substituent at the 2-position is a reactive site, susceptible to nucleophilic substitution, a common strategy for introducing a wide variety of functional groups. It also plays a crucial role in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), which are fundamental tools in modern drug discovery.
The cyclopropyl (B3062369) group at the 3-position is of particular interest. This strained three-membered ring is a "bioisostere" for other groups like phenyl or tert-butyl, meaning it can mimic their steric and electronic properties while often improving metabolic stability, solubility, and target-binding affinity. Its introduction into a molecule can have a profound impact on its pharmacological profile.
The strategic placement of these groups on the pyridine ring allows for selective and sequential reactions, providing a clear pathway for the synthesis of diverse and complex molecules.
Overview of Research Trajectories and Scope
Based on the compound's structure and the established reactivity of related substituted pyridines, research involving this compound is likely to proceed along several key trajectories. A primary focus would be its utilization as a key intermediate in the synthesis of novel bioactive molecules, particularly in the agrochemical and pharmaceutical industries.
For instance, similar structures like 2-chloro-4-aminopyridine are known precursors to plant growth regulators. google.com The presence of the cyclopropyl moiety in the target compound could be exploited to develop new herbicides or fungicides with improved efficacy or novel modes of action. In medicinal chemistry, this scaffold could be elaborated into potent kinase inhibitors, a class of drugs often built upon substituted pyridine cores, for applications in oncology or inflammatory diseases.
Future research would likely involve the development of efficient and scalable synthetic routes to this compound itself, followed by the exploration of its reactivity in a wide range of chemical transformations to build libraries of novel compounds for biological screening.
Chemical Compound Data
Below are data tables summarizing key identifiers and predicted properties for the subject compound and a related analogue.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| Molecular Formula | C₈H₉ClN₂ |
| InChI | InChI=1S/C8H9ClN2/c9-8-7(5-1-2-5)6(10)3-4-11-8/h3-5H,1-2H2,(H2,10,11) |
| InChIKey | GLLKYROHDKZUEO-UHFFFAOYSA-N |
| SMILES | C1CC1C2=C(C=CN=C2Cl)N |
| PubChem CID | 129978783 |
Data sourced from PubChem. uni.lu
Table 2: Predicted Physicochemical Properties of this compound
| Property | Predicted Value |
| Molecular Weight | 168.62 g/mol |
| Monoisotopic Mass | 168.04543 Da |
| XlogP | 2.0 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 2 |
| Rotatable Bond Count | 1 |
Data sourced from PubChem. uni.lu
Structure
3D Structure
Properties
CAS No. |
1381935-49-4 |
|---|---|
Molecular Formula |
C8H9ClN2 |
Molecular Weight |
168.62 g/mol |
IUPAC Name |
2-chloro-3-cyclopropylpyridin-4-amine |
InChI |
InChI=1S/C8H9ClN2/c9-8-7(5-1-2-5)6(10)3-4-11-8/h3-5H,1-2H2,(H2,10,11) |
InChI Key |
GLLKYROHDKZUEO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=C(C=CN=C2Cl)N |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies for 2 Chloro 3 Cyclopropylpyridin 4 Amine
Historical Development and Foundational Syntheses
The historical synthesis of polysubstituted pyridines has traditionally relied on the condensation of acyclic precursors or the functionalization of existing pyridine (B92270) rings. While a direct historical synthesis for 2-chloro-3-cyclopropylpyridin-4-amine is not extensively documented, its synthesis can be conceived through established chemical principles.
Strategies for Pyridine Core Construction
The de novo synthesis of a pyridine ring with the desired 2,3,4-substitution pattern represents a formidable challenge due to potential regioselectivity issues. Classical methods like the Hantzsch pyridine synthesis, while versatile, often require specific electronic characteristics of the substituents that may not be directly compatible with the target molecule. A more practical and convergent approach involves the stepwise functionalization of a pre-existing pyridine scaffold.
Introduction of Chloro, Amino, and Cyclopropyl (B3062369) Moieties
A logical and established synthetic strategy for this compound involves a multi-step sequence starting from a commercially available substituted pyridine. A plausible and efficient route commences with 2-chloropyridin-4-amine as the starting material.
Step 1: Halogenation of the Pyridine Core
To facilitate the introduction of the cyclopropyl group at the 3-position, a halogen atom is first installed at this site to act as a handle for subsequent cross-coupling reactions. Iodination is a particularly effective strategy. The reaction of 2-chloropyridin-4-amine with iodine monochloride (ICl) in the presence of a base such as sodium acetate in acetic acid provides the key intermediate, 2-chloro-3-iodopyridin-4-amine.
| Reactants | Reagents | Product | Reference |
| 2-chloropyridin-4-amine | Iodine monochloride, Sodium acetate, Acetic acid | 2-chloro-3-iodopyridin-4-amine | scimplify.comresearchgate.netchemicalbook.com |
Step 2: Introduction of the Cyclopropyl Moiety via Suzuki Coupling
With the 3-iodo-substituted pyridine in hand, the cyclopropyl group can be introduced via a palladium-catalyzed Suzuki cross-coupling reaction. This reaction utilizes cyclopropylboronic acid as the source of the cyclopropyl moiety. The Suzuki coupling is a robust and widely used method for C-C bond formation, known for its tolerance of a wide range of functional groups.
| Reactants | Reagents | Product | Reference |
| 2-chloro-3-iodopyridin-4-amine, Cyclopropylboronic acid | Palladium catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | This compound | wikipedia.orgaudreyli.comscispace.comresearchgate.netnih.gov |
Evaluation of Precursor Availability and Scalability
The feasibility of any synthetic route on a larger scale is critically dependent on the availability and cost of the starting materials and reagents.
2-chloropyridin-4-amine: This starting material is commercially available from various chemical suppliers, making it a readily accessible precursor for the synthesis. scimplify.comfishersci.comthermofisher.com
Cyclopropylboronic acid: This reagent is also commercially available, though its cost can be a factor for large-scale synthesis. chemicalbook.comindiamart.comapolloscientific.co.ukchemscene.comboronmolecular.com
The individual steps of halogenation and Suzuki coupling are generally considered scalable processes, with established procedures in the chemical literature.
Modern and Emerging Synthetic Routes
Recent advancements in organic synthesis have opened up new avenues for the construction of complex molecules like this compound, often with improved efficiency and selectivity.
Transition Metal-Catalyzed Approaches for C-X Bond Formation
Beyond the foundational Suzuki coupling, other transition-metal-catalyzed reactions are continually being developed for the formation of carbon-carbon and carbon-heteroatom bonds. For the synthesis of the target molecule, these could include:
Direct C-H Cyclopropanation: Emerging research focuses on the direct functionalization of C-H bonds, which offers a more atom-economical approach by avoiding the pre-installation of a halogen. While challenging on electron-deficient pyridine rings, catalytic systems for the direct C-H cyclopropanation of arenes are an active area of investigation and could potentially be applied to a suitably protected pyridine derivative.
Buchwald-Hartwig Amination: While the amino group is present in the proposed starting material, in alternative synthetic routes where the amino group needs to be introduced, the Buchwald-Hartwig amination is a powerful palladium-catalyzed method for the formation of C-N bonds. This would be relevant if, for example, the synthesis started from a 2,3-dihalo-4-substituted pyridine.
| Reaction Type | Catalyst | Key Bond Formation | Relevance to Target Molecule |
| Suzuki Coupling | Palladium | C-C | Introduction of the cyclopropyl group |
| Buchwald-Hartwig Amination | Palladium | C-N | Potential for introducing the amino group in alternative routes |
| Direct C-H Functionalization | Various (e.g., Rh, Ru) | C-H to C-C | Potential future, more direct route to introduce the cyclopropyl group |
Photochemical and Electrochemical Synthesis Pathways
Photochemical and electrochemical methods are gaining prominence as sustainable and powerful tools in organic synthesis.
Photochemical Synthesis: Light-mediated reactions can enable unique transformations that are often difficult to achieve through traditional thermal methods. For pyridine synthesis and functionalization, photochemical approaches could offer novel pathways. For instance, photo-induced radical reactions could potentially be employed for the introduction of the cyclopropyl group, although specific examples for this transformation on a pyridine core are still emerging.
Electrochemical Synthesis: Electrosynthesis provides a reagent-free method for oxidation and reduction reactions, often with high selectivity and under mild conditions. While direct electrochemical synthesis of this compound has not been reported, the principles of electrosynthesis could be applied to key steps in the synthetic sequence, such as the regeneration of catalysts or the activation of substrates.
These modern approaches, while not yet established for the specific target molecule, represent the forefront of synthetic chemistry and may offer more efficient and environmentally benign routes in the future.
Flow Chemistry Applications in Efficient Synthesis
While specific documented applications of flow chemistry for the synthesis of this compound are not extensively detailed in publicly available literature, the principles of continuous-flow synthesis are highly relevant for this class of compounds. Flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and greater consistency in product quality.
Process Optimization and Reaction Engineering
Process optimization is critical for the viable production of this compound. This involves a systematic investigation of reaction parameters to maximize yield and purity while minimizing costs and environmental impact.
The conditions under which the synthesis of this compound is conducted have a profound impact on the reaction outcome. Key parameters include temperature, pressure, and the choice of solvent.
Temperature: Reaction temperature is a critical factor influencing both reaction rate and selectivity. For the synthesis of related aminopyridines, specific temperature control is necessary to prevent the formation of byproducts. For instance, in amination reactions of dichloropyridines, temperatures are carefully controlled to favor the desired substitution pattern and minimize side reactions.
Pressure: While many of the synthetic steps may be conducted at atmospheric pressure, certain reactions, such as hydrogenations or carbonylations, if applicable to a specific synthetic route, might require elevated pressures to proceed efficiently.
Solvent Systems: The choice of solvent is crucial as it affects the solubility of reactants and reagents, influences reaction rates, and can determine the product distribution. For the synthesis of substituted pyridines, a range of solvents from polar aprotic (e.g., DMSO, DMF) to nonpolar (e.g., toluene, dioxane) are employed depending on the specific reaction step. The selection of an appropriate solvent system is a key aspect of process optimization.
Table 1: General Influence of Reaction Conditions on Substituted Pyridine Synthesis
| Parameter | General Influence |
|---|---|
| Temperature | Affects reaction rate and selectivity. Higher temperatures may increase the rate but can also lead to the formation of impurities. |
| Pressure | Primarily relevant for reactions involving gases. Can influence reaction rates and equilibrium positions. |
| Solvent System | Impacts solubility, reaction kinetics, and in some cases, the regioselectivity of the reaction. |
Catalysis is central to the efficient synthesis of complex molecules like this compound. The choice of catalyst and associated ligands can dramatically improve reaction selectivity and yield. For the construction of the substituted pyridine core, transition-metal-catalyzed cross-coupling reactions are often employed.
For the amination of chloro-pyridines, palladium- or copper-based catalysts are commonly screened. The selection of the appropriate ligand is critical for the success of these reactions. Different ligands can modulate the reactivity and selectivity of the metal catalyst. For instance, in Buchwald-Hartwig amination reactions, a variety of phosphine-based ligands are screened to identify the optimal combination for a given substrate. Similarly, for Suzuki or Negishi cross-coupling reactions to introduce the cyclopropyl group, extensive catalyst and ligand screening is a standard part of methods development.
Table 2: Common Catalyst and Ligand Systems for Aminopyridine Synthesis
| Reaction Type | Common Catalysts | Common Ligands |
|---|---|---|
| Buchwald-Hartwig Amination | Pd(OAc)₂, Pd₂(dba)₃ | XPhos, RuPhos, BINAP |
| Suzuki Coupling | Pd(PPh₃)₄, PdCl₂(dppf) | SPhos, XPhos |
Ensuring the purity of this compound is essential, and this requires a thorough understanding of potential impurities that can arise during the synthesis. Impurity profiling involves the identification, quantification, and control of these impurities.
High-Performance Liquid Chromatography (HPLC) is a primary analytical technique used for impurity profiling of pharmaceutical intermediates and active ingredients. nih.govresearchgate.net A robust HPLC method can separate the main compound from process-related impurities and degradation products. Method development for impurity profiling typically involves screening different columns (e.g., C18, C8), mobile phases, and detection wavelengths to achieve optimal separation. nih.govsielc.com
Potential impurities in the synthesis of this compound could include starting materials, intermediates, regioisomers, and byproducts from side reactions. For instance, in the amination of a dichloropyridine precursor, impurities could arise from incomplete reaction or di-substitution. Once identified, strategies can be implemented to control these impurities, such as modifying reaction conditions, purification procedures, or the quality of starting materials.
Table 3: Analytical Techniques for Impurity Profiling
| Technique | Application |
|---|---|
| HPLC-UV | Quantification of known and unknown impurities. nih.gov |
| LC-MS | Identification of unknown impurities by providing molecular weight information. |
| GC-MS | Analysis of volatile impurities. |
| NMR Spectroscopy | Structural elucidation of isolated impurities. |
Reactivity and Derivatization Chemistry of 2 Chloro 3 Cyclopropylpyridin 4 Amine
Transformations at the C2-Chlorine Position
The chlorine atom at the C2 position of the pyridine (B92270) ring is susceptible to a variety of transformations, primarily nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions.
Nucleophilic Aromatic Substitution Reactions with Diverse Nucleophiles (e.g., Amines, Alcohols, Thiols)
The electron-withdrawing effect of the pyridine nitrogen atom activates the C2 position for nucleophilic aromatic substitution (SNAr) reactions. youtube.comnih.gov This allows for the displacement of the chlorine atom by a range of nucleophiles, including amines, alcohols, and thiols, leading to the formation of new carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds, respectively.
The general mechanism for SNAr at the 2-position of a pyridine ring involves the attack of a nucleophile to form a negatively charged intermediate, known as a Meisenheimer complex, which is stabilized by the aromatic system. nih.gov Subsequent elimination of the chloride ion restores the aromaticity of the pyridine ring. youtube.com The reaction is often facilitated by the use of a base to deprotonate the nucleophile, thereby increasing its nucleophilicity.
With Amines: The reaction with primary and secondary amines is a common method for the synthesis of substituted 2-aminopyridines. mdpi.comnih.gov These reactions are typically carried out in a suitable solvent, often in the presence of a base to neutralize the hydrogen chloride formed during the reaction. chemguide.co.uk The choice of base and reaction conditions can influence the yield and selectivity of the product.
With Alcohols: Alkoxides, generated from the corresponding alcohols by treatment with a strong base, can serve as potent nucleophiles to displace the C2-chlorine, yielding 2-alkoxypyridine derivatives. The reactivity of the alcohol can be influenced by its steric bulk and electronic properties.
With Thiols: Thiolates, the conjugate bases of thiols, are excellent nucleophiles and are expected to react readily with 2-chloro-3-cyclopropylpyridin-4-amine to form 2-thioether-substituted pyridines. These reactions are often performed under basic conditions to generate the thiolate in situ.
A summary of potential nucleophilic aromatic substitution reactions is presented in the table below.
| Nucleophile | Reagent Example | Product Type |
| Primary Amine | R-NH₂ | 2-(Alkyl/Aryl)amino-3-cyclopropylpyridin-4-amine |
| Secondary Amine | R₂NH | 2-(Dialkyl/Diaryl)amino-3-cyclopropylpyridin-4-amine |
| Alcohol | R-OH / Base | 2-Alkoxy/Aryloxy-3-cyclopropylpyridin-4-amine |
| Thiol | R-SH / Base | 2-(Alkyl/Aryl)thio-3-cyclopropylpyridin-4-amine |
Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Stille, Buchwald-Hartwig) for C-C and C-N Bond Formation
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds, and the C2-chloro position of the target molecule serves as a suitable electrophilic partner in these transformations.
Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl chloride with an organoboron reagent, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base. nih.govresearchgate.net This method is widely used for the formation of biaryl compounds and can be applied to introduce a variety of aryl or heteroaryl substituents at the C2 position.
Sonogashira Coupling: The Sonogashira coupling enables the formation of a carbon-carbon bond between the C2 position and a terminal alkyne. organic-chemistry.orglibretexts.orgwikipedia.orgnih.govnih.gov The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. This reaction is valuable for the synthesis of arylethynyl compounds.
Stille Coupling: The Stille reaction utilizes an organotin reagent as the coupling partner for the aryl chloride. While effective, the toxicity of organotin compounds has led to a preference for other cross-coupling methods in many applications.
Buchwald-Hartwig Amination: This palladium-catalyzed reaction provides a versatile method for the formation of carbon-nitrogen bonds by coupling the aryl chloride with a wide range of primary and secondary amines, including anilines. rsc.orgorganic-chemistry.org This reaction is a powerful alternative to traditional SNAr reactions for the synthesis of 2-aminopyridine (B139424) derivatives.
The table below summarizes these potential cross-coupling reactions.
| Reaction Name | Coupling Partner | Catalyst System | Product Type |
| Suzuki-Miyaura | Ar-B(OH)₂ | Pd catalyst, Base | 2-Aryl-3-cyclopropylpyridin-4-amine |
| Sonogashira | R-C≡CH | Pd catalyst, Cu(I) co-catalyst, Base | 2-(Alkynyl)-3-cyclopropylpyridin-4-amine |
| Stille | R-Sn(Alkyl)₃ | Pd catalyst | 2-Aryl/Vinyl-3-cyclopropylpyridin-4-amine |
| Buchwald-Hartwig | R-NH₂ | Pd catalyst, Ligand, Base | 2-(Alkyl/Aryl)amino-3-cyclopropylpyridin-4-amine |
Reductive Dehalogenation Methodologies
The chlorine atom at the C2 position can be removed through reductive dehalogenation, leading to the formation of 3-cyclopropylpyridin-4-amine. This transformation can be achieved using various reducing agents. A common method involves catalytic hydrogenation, where the compound is treated with hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst. Other reducing systems, such as zinc in acetic acid, can also be employed.
Reactions and Modifications Involving the C4-Amine Group
The primary amine group at the C4 position is a key functional handle for a variety of chemical modifications, allowing for the introduction of diverse substituents and the construction of more complex molecular architectures.
Acylation, Alkylation, and Sulfonylation Reactions
Acylation: The C4-amine can readily react with acylating agents such as acyl chlorides or anhydrides to form the corresponding amides. chemguide.co.uk These reactions are typically carried out in the presence of a base to scavenge the acidic byproduct.
Alkylation: Alkylation of the C4-amine can be achieved using alkyl halides. However, controlling the degree of alkylation can be challenging, as the primary amine can be successively alkylated to form secondary and tertiary amines, and even quaternary ammonium (B1175870) salts.
Sulfonylation: The reaction of the C4-amine with sulfonyl chlorides, such as toluenesulfonyl chloride (TsCl), in the presence of a base, yields sulfonamides. These derivatives are often stable crystalline solids and are useful in various synthetic applications.
Formation of Amides, Ureas, and Thioureas
Amides: As mentioned above, acylation of the C4-amine with carboxylic acid derivatives leads to the formation of amides.
Ureas: The C4-amine can react with isocyanates to form substituted ureas. This reaction involves the nucleophilic attack of the amine on the electrophilic carbon of the isocyanate group.
Thioureas: Similarly, the reaction of the C4-amine with isothiocyanates yields substituted thioureas. This transformation is analogous to urea (B33335) formation and provides access to a different class of derivatives with distinct chemical and biological properties.
The table below outlines the reactions of the C4-amine group.
| Reaction Type | Reagent Example | Product Type |
| Acylation | Acetyl chloride | N-(2-chloro-3-cyclopropylpyridin-4-yl)acetamide |
| Alkylation | Methyl iodide | 4-(Methylamino)-2-chloro-3-cyclopropylpyridine |
| Sulfonylation | Tosyl chloride | N-(2-chloro-3-cyclopropylpyridin-4-yl)-4-methylbenzenesulfonamide |
| Urea Formation | Phenyl isocyanate | 1-(2-chloro-3-cyclopropylpyridin-4-yl)-3-phenylurea |
| Thiourea Formation | Phenyl isothiocyanate | 1-(2-chloro-3-cyclopropylpyridin-4-yl)-3-phenylthiourea |
Diazotization and Subsequent Transformations
The primary amino group at the C4 position of the pyridine ring is a versatile handle for functionalization via diazotization. Treatment of this compound with a diazotizing agent, such as sodium nitrite (B80452) in an acidic medium (e.g., HCl, H₂SO₄) at low temperatures (0–5 °C), converts the amino group into a pyridine-4-diazonium salt. rsc.orgoaji.net This intermediate is typically unstable and is generated in situ for immediate conversion. oaji.netresearchgate.net
The resulting diazonium group (–N₂⁺) is an excellent leaving group (as N₂ gas), facilitating its replacement by a wide array of nucleophiles. libretexts.org This pathway, particularly when catalyzed by copper(I) salts, is known as the Sandmeyer reaction and provides access to derivatives that are often difficult to synthesize by other means. wikipedia.orgnih.govorganic-chemistry.orgbyjus.com For instance, reaction of the diazonium salt with copper(I) chloride, bromide, or cyanide can introduce chloro, bromo, or cyano groups, respectively, at the C4 position. Hydroxylation to form the corresponding 4-hydroxypyridine (B47283) derivative can be achieved by reaction with water, often with copper(I) oxide as a catalyst. wikipedia.org
These transformations significantly expand the synthetic utility of the parent molecule, allowing for the introduction of diverse functionalities at a specific position on the pyridine ring.
Reactivity of the Cyclopropyl (B3062369) Moiety
The cyclopropyl group at the C3 position introduces unique reactivity due to its inherent ring strain and electronic properties.
Ring-Opening Reactions and Derivatization
The cyclopropyl ring, particularly when attached to an aromatic system like pyridine, can undergo ring-opening reactions under specific conditions. Such systems are often categorized as donor-acceptor (D-A) cyclopropanes, where the cyclopropyl ring acts as a σ-electron donor and the pyridine ring serves as an electron acceptor. uni-regensburg.deresearchgate.net This electronic arrangement facilitates cleavage of the strained three-membered ring.
Activation with Lewis acids (e.g., SnCl₄, Yb(OTf)₃) can induce ring-opening by coordinating to the pyridine nitrogen or another Lewis basic site, enhancing the ring's electron-withdrawing character and promoting cleavage of the cyclopropane's C-C bonds. uni-regensburg.dersc.orgnih.gov The reaction typically proceeds via a 1,3-dipolar intermediate, which can be trapped by various nucleophiles or participate in cycloaddition reactions. uni-regensburg.dersc.org
Alternatively, photoredox catalysis provides a modern avenue for the functionalization of aryl cyclopropanes. researchgate.netthieme-connect.comresearchgate.netrsc.org Through a single-electron transfer (SET) process, a reactive radical cation of the aryl cyclopropane (B1198618) is formed. thieme-connect.comresearchgate.net This intermediate is susceptible to nucleophilic attack, leading to a regio- and stereoselective ring-opening and the formation of a stabilized benzylic-type radical, which can be further functionalized. This method allows for the 1,3-difunctionalization of the original cyclopropane unit, incorporating new groups at both ends of the cleaved fragment.
Functionalization and Substitution on the Cyclopropyl Ring
Direct functionalization of the C-H bonds on the cyclopropyl ring without inducing ring-opening is a significant synthetic challenge. The high s-character of the cyclopropyl C-H bonds makes them relatively strong and unreactive. Consequently, reaction pathways involving the more reactive sites of the molecule—namely the pyridine ring, the amino group, or ring-opening of the cyclopropyl moiety—are generally favored. While methods for C-H activation exist, their application to an unactivated cyclopropyl ring in a complex molecule like this compound is not a commonly reported transformation. Therefore, derivatization typically proceeds through the other available reactive pathways.
Steric and Electronic Influence of the Cyclopropyl Group on Pyridine Reactivity
The cyclopropyl group exerts both steric and electronic effects that modulate the reactivity of the pyridine ring.
Electronic Effects : The cyclopropyl group is known to act as a σ-electron donor through its strained C-C bonds, which have significant p-character. It can donate electron density into the adjacent π-system of the pyridine ring, a property that can influence reactions sensitive to the ring's electron density. stackexchange.com This donating ability can partially counteract the electron-withdrawing effects of the ring nitrogen and the C2-chloro substituent.
Steric Effects : As a substituent at the C3 position, the cyclopropyl group provides steric bulk that can influence the regioselectivity of reactions on the pyridine ring. It can hinder access to the adjacent C2 and C4 positions, potentially directing incoming reagents to the less sterically encumbered C5 position. This steric hindrance can be a critical factor in controlling the outcome of substitution reactions. lookchem.com
Regioselective Functionalization of the Pyridine Ring System
The substitution pattern of this compound—with substituents at C2, C3, and C4—leaves two positions, C5 and C6, available for further functionalization. The regiochemical outcome of subsequent reactions is governed by the combined directing effects of the existing groups. Nucleophilic substitution is favored at the 2- and 4-positions of the pyridine ring due to stabilization of the anionic intermediate by the electronegative nitrogen. stackexchange.com In this molecule, the C2-chloro atom could potentially be displaced by a strong nucleophile.
Another powerful strategy for regioselective functionalization is directed ortho-metalation (DoM). wikipedia.org In this process, a directing group coordinates to a strong base (typically an organolithium reagent) and directs deprotonation to the adjacent ortho position. wikipedia.orgacs.org The 4-amino group (or a protected form like an amide) could potentially direct lithiation specifically to the C5 position. The resulting aryllithium intermediate can then be trapped with a variety of electrophiles to install a new substituent with high regiocontrol. acs.orgrsc.org
Electrophilic Aromatic Substitution (if applicable)
Electrophilic aromatic substitution (EAS) on the pyridine ring is generally disfavored. The electronegative nitrogen atom deactivates the ring towards attack by electrophiles, making it significantly less reactive than benzene (B151609). gcwgandhinagar.comyoutube.com Furthermore, the acidic conditions typically required for EAS reactions (e.g., nitration, sulfonation) lead to protonation of the basic nitrogen atom. youtube.comrsc.org This forms a pyridinium (B92312) ion, which is even more strongly deactivated towards electrophilic attack.
Data Tables
Table 1: Potential Derivatization Reactions via Diazotization
| Starting Position | Reaction | Reagents | Product |
|---|---|---|---|
| C4-NH₂ | Diazotization | NaNO₂, aq. HCl, 0-5 °C | C4-N₂⁺Cl⁻ |
| C4-N₂⁺ | Sandmeyer Chlorination | CuCl | C4-Cl |
| C4-N₂⁺ | Sandmeyer Bromination | CuBr | C4-Br |
| C4-N₂⁺ | Sandmeyer Cyanation | CuCN | C4-CN |
| C4-N₂⁺ | Hydroxylation | H₂O, Cu₂O | C4-OH |
Table 2: Potential Reactivity of the Cyclopropyl Moiety
| Reaction Type | Conditions | Key Intermediate | Outcome |
|---|---|---|---|
| Ring-Opening | Lewis Acid (e.g., SnCl₄) | 1,3-dipole | 1,3-difunctionalization |
| Ring-Opening | Photoredox Catalysis | Radical Cation | 1,3-difunctionalization |
Directed Ortho Metalation (DOM) Strategies
Directed ortho metalation (DoM) is a powerful synthetic tool for the regioselective functionalization of aromatic and heteroaromatic rings. wikipedia.org In this strategy, a directing metalation group (DMG) coordinates to an organolithium reagent, facilitating deprotonation at a nearby ortho position. wikipedia.org For this compound, both the 4-amino group and the 2-chloro substituent can potentially direct metalation.
The primary amino group at the C4 position is a potent DMG. However, to prevent N-deprotonation, it is often protected with groups such as pivaloyl (Piv) or tert-butoxycarbonyl (Boc). This protected amine then directs the metalation exclusively to the C5 position, the only available ortho position. The chloro group at C2 and the cyclopropyl group at C3 sterically hinder approach to the C3 position, further favoring C5 lithiation. The reaction is typically carried out at low temperatures (-78 °C) in an anhydrous aprotic solvent like tetrahydrofuran (B95107) (THF) using a strong base, most commonly n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA). rsc.orgresearchgate.net The resulting C5-lithiated intermediate is a versatile synthon that can be quenched with a wide array of electrophiles to introduce new functional groups at this position.
The chloro group at the C2 position can also function as a DMG, directing metalation to the C3 position. rsc.org However, in the case of this compound, the C3 position is already substituted. While the chloro group could potentially direct lithiation to the C6 position in some 2-chloropyridine (B119429) systems, the strong directing ability of the protected 4-amino group makes C5 metalation the overwhelmingly favored pathway. researchgate.netnih.gov
The introduction of various electrophiles at the C5 position allows for the synthesis of a wide range of derivatives, as illustrated in the following table.
| Electrophile | Reagent Example | Resulting Functional Group at C5 |
| Alkyl Halide | Iodomethane (CH₃I) | Methyl |
| Aldehyde/Ketone | Benzaldehyde (C₆H₅CHO) | Hydroxymethylphenyl |
| Carbon Dioxide | CO₂ (gas) | Carboxylic Acid |
| Disulfide | Dimethyl disulfide (CH₃SSCH₃) | Methylthio |
| Boronic Ester | Isopropoxyboronic acid pinacol (B44631) ester | Boronic acid pinacol ester |
| Iodine | I₂ | Iodo |
Oxidative and Reductive Manipulations of the Heteroaromatic Core
The pyridine ring of this compound can undergo both oxidative and reductive transformations, providing pathways to further functionalized scaffolds.
Oxidative Manipulations:
The most common oxidative transformation for pyridines is N-oxidation of the ring nitrogen. wikipedia.org This is typically achieved using oxidizing agents such as hydrogen peroxide in acetic acid or meta-chloroperoxybenzoic acid (m-CPBA). chemicalbook.comgoogle.com The resulting pyridine-N-oxide exhibits altered reactivity compared to the parent pyridine. The N-oxide can activate the pyridine ring towards both electrophilic and nucleophilic substitution, particularly at the C4 and C6 positions. For instance, nitration of a 2-chloropyridine-N-oxide occurs preferentially at the C4 position. chemicalbook.comgoogle.com In the case of this compound, N-oxidation would yield this compound-1-oxide. This intermediate could potentially undergo further derivatization, although the existing substitution pattern limits the available sites for reaction.
Reductive Manipulations:
The heteroaromatic core of this compound can be subjected to two primary reductive transformations: catalytic hydrogenation of the pyridine ring and reductive dehalogenation of the C-Cl bond.
Catalytic Hydrogenation: The pyridine ring can be fully reduced to the corresponding piperidine (B6355638) derivative through catalytic hydrogenation. chempanda.com This reaction is typically carried out under hydrogen pressure using a heterogeneous catalyst such as platinum oxide (PtO₂), palladium on carbon (Pd/C), or rhodium on alumina (B75360) (Rh/Al₂O₃). google.comnih.gov The reduction of this compound would yield 2-chloro-3-cyclopropylpiperidine-4-amine. The conditions for this transformation, such as temperature, pressure, and choice of catalyst, would need to be carefully optimized to achieve high yields and selectivity, potentially minimizing concomitant dehalogenation.
Reductive Dehalogenation: The chlorine atom at the C2 position can be selectively removed via reductive dehalogenation. This can be accomplished through various methods, including catalytic hydrogenation with a palladium catalyst in the presence of a base, or by using reducing agents like polymethylhydrosiloxane (B1170920) (PMHS) with a palladium catalyst. msu.eduepa.gov This reaction would convert this compound into 3-cyclopropylpyridin-4-amine, offering a scaffold with a different reactivity profile for further synthetic elaborations. Careful selection of reaction conditions is crucial to favor dehalogenation over ring reduction. google.com
The following table summarizes the expected products from these manipulations.
| Reaction Type | Reagents | Product |
| N-Oxidation | m-CPBA or H₂O₂/AcOH | This compound-1-oxide |
| Catalytic Hydrogenation | H₂, PtO₂ or Pd/C | 2-chloro-3-cyclopropylpiperidine-4-amine |
| Reductive Dehalogenation | H₂, Pd/C, Base or PMHS/Pd catalyst | 3-cyclopropylpyridin-4-amine |
Computational and Theoretical Investigations of 2 Chloro 3 Cyclopropylpyridin 4 Amine
Electronic Structure and Quantum Chemical Analysis
Quantum chemical analysis is fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and ab initio calculations are employed to model the electronic structure of 2-chloro-3-cyclopropylpyridin-4-amine, offering a detailed picture of its stability, reactivity, and electrostatic nature. researchgate.netresearchgate.net
Key aspects of this analysis include:
Molecular Orbitals: The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical stability and reactivity. A smaller gap suggests the molecule is more likely to be reactive. For this compound, the electron-rich aminopyridine system would contribute significantly to the HOMO, while the LUMO would likely be distributed over the π-system of the pyridine (B92270) ring.
Electron Density and Charge Distribution: Calculations reveal how electron density is distributed across the molecule. The electronegative chlorine atom and nitrogen atoms in the pyridine ring and amine group create a distinct charge distribution, influencing the molecule's dipole moment and its interaction with other polar molecules.
Molecular Electrostatic Potential (MEP): An MEP map visually represents the electrostatic potential on the molecule's surface. For this compound, this map would highlight electron-rich regions (in red), such as around the amine and pyridine nitrogen atoms, which are susceptible to electrophilic attack. Conversely, electron-deficient regions (in blue), likely near the hydrogen atoms of the amine group, indicate sites for nucleophilic interaction. Such analyses are crucial for predicting sites of reactivity. nanobioletters.com
Table 1: Illustrative Calculated Electronic Properties of this compound This table contains hypothetical data for illustrative purposes.
| Property | Calculated Value | Method/Basis Set |
|---|---|---|
| HOMO Energy | -6.2 eV | B3LYP/6-311++G(d,p) |
| LUMO Energy | -1.5 eV | B3LYP/6-311++G(d,p) |
| HOMO-LUMO Gap | 4.7 eV | B3LYP/6-311++G(d,p) |
| Dipole Moment | 3.5 D | B3LYP/6-311++G(d,p) |
Investigation of Reaction Mechanisms via Computational Modeling
Computational modeling is an indispensable tool for investigating the pathways of chemical reactions, providing insights that are often difficult to obtain through experiments alone. For this compound, this could involve modeling its synthesis or its potential transformations. Theoretical chemists can map out the potential energy surface of a reaction, identifying reactants, products, intermediates, and, crucially, transition states.
By calculating the energies of these species, the activation energy for a reaction can be determined, which governs the reaction rate. For instance, in the synthesis of substituted pyridines, computational studies can elucidate the favorability of different reaction pathways and predict the regioselectivity of certain reactions. researchgate.netnih.gov DFT calculations are commonly used to explore these mechanisms, revealing the step-by-step process of bond formation and breakage. acs.org
Table 2: Hypothetical Energy Profile for a Nucleophilic Aromatic Substitution Reaction This table contains hypothetical data for illustrative purposes.
| Species | Relative Energy (kcal/mol) | Description |
|---|---|---|
| Reactants | 0.0 | This compound + Nucleophile |
| Transition State 1 | +15.2 | Formation of Meisenheimer complex |
| Intermediate | -5.8 | Meisenheimer complex |
| Transition State 2 | +10.5 | Expulsion of chloride ion |
| Products | -12.0 | Substituted product + Chloride |
Conformational Analysis and Energetics of Molecular Isomers
The presence of the cyclopropyl (B3062369) group attached to the pyridine ring introduces conformational flexibility. The rotation around the single bond connecting these two moieties is a key area of investigation. Computational methods can be used to perform a conformational analysis to identify the most stable spatial arrangements (conformers) of the molecule. acs.orgacs.org
This is typically done by systematically rotating the dihedral angle between the cyclopropyl and pyridine rings and calculating the potential energy at each step. The resulting potential energy surface scan reveals the low-energy conformers (energy minima) and the energy barriers (rotational barriers) that separate them. Studies on similar molecules, such as cyclopropyl methyl ketone, have shown that certain orientations are significantly more stable due to factors like steric hindrance and electronic interactions. uwlax.edu For this compound, the interaction between the cyclopropyl hydrogens and the adjacent chlorine and amine groups would be the primary determinant of conformational preference.
Table 3: Illustrative Relative Energies of Different Conformers of this compound This table contains hypothetical data for illustrative purposes.
| Conformer | Dihedral Angle (C4-C3-C_cyclopropyl-C_cyclopropyl) | Relative Energy (kcal/mol) | Population at 298 K (%) |
|---|---|---|---|
| Global Minimum | ~90° (Bisected) | 0.00 | 75.3 |
| Transition State | 0° (Eclipsed with Cl) | 2.50 | - |
| Local Minimum | ~180° (Eclipsed with Amine H) | 1.50 | 24.7 |
| Transition State | ~270° (Bisected) | 2.20 | - |
Prediction of Spectroscopic Signatures and Intermolecular Interactions
Computational chemistry provides powerful methods for predicting the spectroscopic properties of molecules, which can be invaluable for interpreting experimental data. For this compound, theoretical calculations can generate predicted NMR, IR, and Raman spectra. researchgate.netnanobioletters.com The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate NMR chemical shifts, which can then be compared to experimental spectra to confirm the molecular structure. researchgate.net Similarly, vibrational frequencies from DFT calculations can be used to assign peaks in IR and Raman spectra. nanobioletters.com
Furthermore, understanding intermolecular interactions is crucial for predicting the solid-state structure and properties of the compound. epa.gov Computational models can explore how molecules of this compound interact with each other, particularly through hydrogen bonding involving the amine group and the pyridine nitrogen. mdpi.com Hirshfeld surface analysis is another computational tool used to visualize and quantify intermolecular contacts in crystal structures. mdpi.com
Table 4: Hypothetical Comparison of Calculated and Experimental ¹H NMR Chemical Shifts (ppm) This table contains hypothetical data for illustrative purposes.
| Proton | Calculated Shift (ppm) | Experimental Shift (ppm) |
|---|---|---|
| Pyridine H-5 | 7.85 | 7.90 |
| Pyridine H-6 | 6.60 | 6.65 |
| NH₂ | 5.50 | 5.45 |
| Cyclopropyl CH | 1.80 | 1.85 |
| Cyclopropyl CH₂ (cis) | 0.95 | 1.00 |
| Cyclopropyl CH₂ (trans) | 0.65 | 0.70 |
Structure-Reactivity Relationship Studies for Chemical Transformations
Structure-Reactivity Relationship (SRR) and Quantitative Structure-Activity Relationship (QSAR) studies aim to correlate a molecule's structural or physicochemical properties with its reactivity or biological activity. oberlin.edugardp.org These models are heavily reliant on computational chemistry to generate a wide range of molecular descriptors.
For this compound, these descriptors would fall into several categories:
Electronic: Atomic charges, dipole moment, HOMO/LUMO energies.
Steric: Molecular volume, surface area, specific conformational indices.
Topological: Descriptors based on the connectivity of atoms in the molecule.
Hydrophobic: LogP (partition coefficient), which can be calculated computationally.
By building a statistical model that links these descriptors to an observed outcome (e.g., reaction rate, binding affinity to a protein), researchers can predict the behavior of new, related compounds. researchgate.netnih.gov This approach is widely used in drug discovery and materials science to rationally design molecules with desired properties. mdpi.comnih.gov For aminopyridine derivatives, QSAR models can help in designing compounds with enhanced biological activities by identifying the key structural features that influence their function. nih.govnih.gov
Table 5: Illustrative Molecular Descriptors for QSAR/SRR Studies This table contains hypothetical data for illustrative purposes.
| Descriptor Type | Descriptor Name | Calculated Value |
|---|---|---|
| Electronic | Mulliken Charge on N (amine) | -0.85 |
| Electronic | Mulliken Charge on Cl | -0.15 |
| Steric | Molecular Volume | 145.5 ų |
| Steric | Solvent Accessible Surface Area | 320.1 Ų |
| Hydrophobic | Calculated LogP | 2.10 |
| Topological | Topological Polar Surface Area (TPSA) | 55.1 Ų |
Applications of 2 Chloro 3 Cyclopropylpyridin 4 Amine in Advanced Organic Synthesis
Strategic Building Block for Novel Heterocyclic Scaffolds
There is a lack of specific published research demonstrating the use of 2-chloro-3-cyclopropylpyridin-4-amine in the synthesis of fused and bridged pyridine (B92270) derivatives or its incorporation into complex polycyclic systems. Methodologies for creating fused pyridine systems often involve condensation or cyclization reactions with bifunctional molecules, but specific examples employing this particular starting material are not found in the reviewed literature.
Precursor for Designed Chemical Probes and Reagents
No specific literature was identified that describes the use of this compound as a precursor for the development of chemical probes or specialized reagents.
Contribution to Diversity-Oriented Synthesis and Compound Library Generation
While the principles of diversity-oriented synthesis (DOS) often utilize versatile building blocks to rapidly generate libraries of structurally diverse small molecules for high-throughput screening, there is no specific mention in the available literature of this compound being employed in such a capacity.
Utilization in the Construction of Advanced Organic Materials Precursors
Similarly, a search for the application of this compound in the field of materials science yielded no specific results. The synthesis of precursors for advanced organic materials often involves molecules with specific electronic and photophysical properties, but the contribution of this compound to this area has not been detailed in the available literature.
Future Perspectives and Emerging Research Directions
Development of Sustainable and Green Chemistry Methodologies
The synthesis of highly substituted pyridines, such as 2-chloro-3-cyclopropylpyridin-4-amine, is increasingly guided by the principles of green chemistry, which prioritize environmental friendliness, efficiency, and safety. rasayanjournal.co.inresearchgate.net Traditional synthetic routes often rely on hazardous reagents and solvents, generating significant waste. rasayanjournal.co.inresearchgate.net Future research is focused on developing more sustainable alternatives that offer high yields, shorter reaction times, and simplified purification processes. rasayanjournal.co.in
Several green chemistry techniques are poised to revolutionize the synthesis of this and related pyridine (B92270) derivatives. researchgate.net These include:
Microwave-Assisted Synthesis: This method has been shown to accelerate reaction rates, improve yields, and lead to purer products in the synthesis of various pyridine and pyrimidine (B1678525) derivatives. rasayanjournal.co.innih.gov Applying microwave irradiation to the synthesis of this compound could significantly reduce energy consumption and reaction times compared to conventional heating methods. nih.gov
Multicomponent Reactions (MCRs): MCRs allow for the construction of complex molecules like substituted pyridines in a single step from three or more starting materials, enhancing efficiency and minimizing waste. rasayanjournal.co.in Designing an MCR pathway for this compound would represent a significant step towards a more atom-economical synthesis.
Solvent-Free and Alternative Solvents: The use of hazardous organic solvents is a major drawback of many chemical processes. rasayanjournal.co.in Research into solvent-free reaction conditions, such as ball milling, or the use of greener solvents like ionic liquids or water, is a key area of development. rasayanjournal.co.inresearchgate.netbiosynce.com Certain alkyl-substituted pyridines can even facilitate biphasic systems that allow for easy separation and recycling of the solvent. biosynce.com
Heterogeneous Catalysis: The development of reusable, solid-supported catalysts, such as copper ferrite (B1171679) magnetic nanoparticles or zeolite-based catalysts, offers a sustainable alternative to homogeneous catalysts. researchgate.netnumberanalytics.com These catalysts can be easily separated from the reaction mixture and reused, reducing waste and cost. researchgate.net
| Green Chemistry Method | Description | Potential Benefits for Synthesizing this compound |
|---|---|---|
| Microwave-Assisted Synthesis | Utilizes microwave energy to heat reactions, often leading to dramatic increases in reaction speed. nih.gov | Shorter reaction times, higher yields, and improved product purity. rasayanjournal.co.innih.gov |
| Multicomponent Reactions (MCRs) | Combines three or more reactants in a single pot to form a product that contains portions of all reactants. rasayanjournal.co.in | Increased efficiency, atom economy, and reduced waste generation. rasayanjournal.co.in |
| Solvent-Free Synthesis | Reactions are conducted without a solvent, often using mechanical methods like ball milling. rasayanjournal.co.inresearchgate.net | Eliminates solvent waste, simplifies purification, and can lead to cleaner reactions. rasayanjournal.co.in |
| Heterogeneous Catalysis | Uses catalysts in a different phase from the reactants (e.g., a solid catalyst in a liquid reaction). numberanalytics.com | Facile catalyst separation and reusability, leading to a more cost-effective and sustainable process. researchgate.netnumberanalytics.com |
Integration with Automation and High-Throughput Experimentation Platforms
The fields of chemical synthesis and process optimization are being transformed by automation and high-throughput experimentation (HTE). sigmaaldrich.comcam.ac.uk These technologies enable chemists to perform and analyze a vast number of experiments in parallel, dramatically accelerating the pace of discovery. purdue.edu For a molecule like this compound, integrating these platforms offers a powerful route to rapidly discover optimal synthesis conditions and explore new derivatives.
Automated synthesis platforms can manage the entire workflow, from adding starting materials and reagents to purifying the final product, which increases efficiency and reduces human error. sigmaaldrich.com When combined with HTE, researchers can systematically screen a wide array of variables—such as catalysts, ligands, solvents, and temperatures—in a resource-efficient manner using well-plate formats. purdue.educhemrxiv.org This approach is particularly valuable for complex reactions like the cross-coupling reactions often used to synthesize substituted pyridines. researchgate.net
A key aspect of this integration is the use of advanced software and data analysis. Bayesian optimization algorithms, for instance, can be used to intelligently guide the selection of subsequent experiments based on the results of previous rounds, leading to a more efficient exploration of the reaction space. rsc.org This "human-in-the-loop" or fully automated approach allows for the simultaneous optimization of multiple objectives, such as reaction yield and production rate. rsc.org The application of these HTE workflows will be crucial for quickly identifying robust and scalable synthetic routes to this compound and its analogs. cam.ac.uk
Exploration of Unprecedented Reactivity Patterns and Transformations
The unique arrangement of chloro, cyclopropyl (B3062369), and amine substituents on the pyridine ring of this compound opens the door to exploring novel chemical reactions. The development of new synthetic methods continues to uncover unprecedented reactivity patterns for substituted pyridines. researchgate.net
Emerging research directions that could be applied to this compound include:
Skeletal Editing: A groundbreaking area of research involves the targeted replacement of atoms within an aromatic ring. rsc.org Recent studies have demonstrated a pyridine-to-benzene transformation, achieving a nitrogen-to-carbon skeletal edit. rsc.org Applying such a strategy to this compound could generate novel benzene (B151609) scaffolds that are otherwise difficult to access, significantly expanding its synthetic utility.
Domino and Cascade Reactions: Researchers are developing novel domino reactions that allow for the rapid construction of fully substituted pyridines from simple starting materials in a single operation. rsc.org For instance, a silver-catalyzed hetero-dimerization of isocyanides has been shown to produce polysubstituted pyridines through a multistep cascade. rsc.org Similarly, a copper-catalyzed cascade involving the cross-coupling of alkenylboronic acids with α,β-unsaturated ketoximes provides a modular route to highly substituted pyridines. nih.gov Adapting these methodologies could provide innovative and efficient pathways to derivatives of this compound.
Novel Cross-Coupling Strategies: While traditional cross-coupling reactions are well-established, the search for new catalytic systems and reaction partners continues. The development of methods for the direct C(sp3)-H trifluoromethylation of complex molecules using dual-catalytic systems is one such example. researchgate.net The chloro-substituent and the pyridine nitrogen in this compound make it an ideal candidate for a wide range of modern cross-coupling reactions, enabling the introduction of diverse functional groups.
Advanced Applications in Retrosynthetic Analysis and Target-Oriented Synthesis
In the strategic planning of complex molecule synthesis, known as retrosynthetic analysis, substituted pyridines are exceptionally valuable building blocks. amazonaws.com The process involves mentally deconstructing a target molecule into simpler, commercially available precursors. amazonaws.com The distinct functional groups and substitution pattern of this compound make it a powerful synthon for this purpose.
The chloro atom at the 2-position and the amine at the 4-position provide reliable handles for disconnection, corresponding to well-established synthetic reactions like nucleophilic aromatic substitution or cross-coupling. amazonaws.com The cyclopropyl group at the 3-position adds a three-dimensional element and a point of structural diversity that can be crucial for biological activity in target-oriented synthesis.
The development of modular and efficient methods for constructing substituted pyridines has made them highly desirable components in the synthesis of pharmaceuticals and other biologically active molecules. nih.govnih.gov For example, the synthesis of quinine (B1679958) derivatives often involves the functionalization of heterocyclic cores to enhance biological activity. mdpi.com Similarly, this compound could serve as a key intermediate in the synthesis of novel therapeutic agents. Its related structures, such as 2-chloro-3-iodopyridin-4-amine, are already used as critical intermediates in synthesizing kinase inhibitors for cancer therapy and compounds for neurological drugs. chemicalbook.com The future will likely see this compound employed in the retrosynthesis and subsequent laboratory synthesis of complex natural products and novel pharmaceuticals, where its unique substitution pattern can be leveraged to achieve specific therapeutic goals.
Q & A
Q. Basic Research Focus
- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for weighing/reactor setup.
- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste.
- Storage : Keep in airtight containers under inert gas (N₂/Ar) at ≤4°C to prevent degradation .
How can structure-activity relationship (SAR) studies guide medicinal applications of this compound?
Q. Advanced Research Focus
- Modify the cyclopropane ring to assess steric effects on target binding (e.g., kinase inhibition).
- Replace chlorine with other halogens to study electronic impacts on pharmacokinetics.
- Conduct in silico docking (e.g., AutoDock Vina) to predict interactions with biological targets .
What reactor design considerations are crucial for scaling up synthesis?
Q. Advanced Research Focus
- Batch vs. Flow Chemistry : Flow systems improve heat/mass transfer for exothermic cyclopropanation.
- Catalyst Recovery : Use immobilized catalysts (e.g., silica-supported Cu) to reduce metal leaching.
- Process Analytics : Implement PAT (Process Analytical Technology) for real-time monitoring .
How can chemical software enhance data integrity and reproducibility in studies involving this compound?
Q. Advanced Research Focus
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
